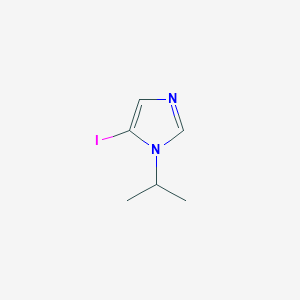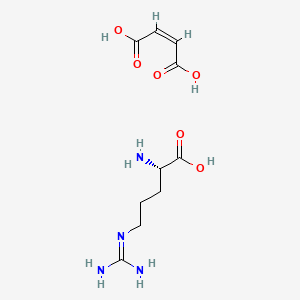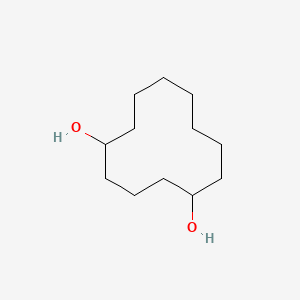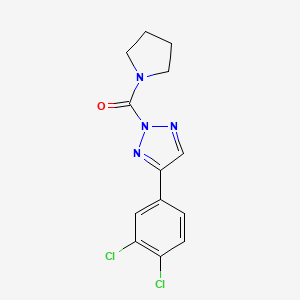![molecular formula C9H12AsClN2O2 B12641272 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride CAS No. 5332-32-1](/img/structure/B12641272.png)
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride is a chemical compound with the molecular formula C9H13AsClN2O2 and a molecular weight of 291.586 g/mol . This compound is known for its unique structure, which includes an arsenic atom, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride typically involves the reaction of 4-arsorosophenylmethylamine with acetamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert it into simpler arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other arsenic-containing compounds.
Biology: Researchers study its effects on biological systems, particularly its interactions with proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in its structure can form bonds with sulfur-containing amino acids in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying arsenic’s biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride include other arsenic-containing amides and acetamides. For example:
2-[(4-arsorosophenyl)methylamino]acetamide: Lacks the hydrochloride group but has similar chemical properties.
N-(4-arsorosophenyl)acetamide: Another arsenic-containing amide with different substitution patterns.
4-arsorosophenylmethylamine: The precursor to the compound , with simpler structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5332-32-1 |
|---|---|
Fórmula molecular |
C9H12AsClN2O2 |
Peso molecular |
290.58 g/mol |
Nombre IUPAC |
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H11AsN2O2.ClH/c11-9(13)6-12-5-7-1-3-8(10-14)4-2-7;/h1-4,12H,5-6H2,(H2,11,13);1H |
Clave InChI |
KFDBKLSDGIPCLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCC(=O)N)[As]=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)

![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)


![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)


